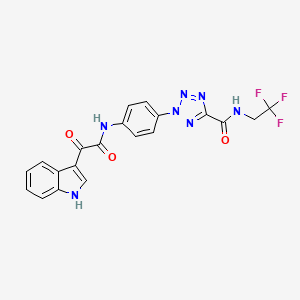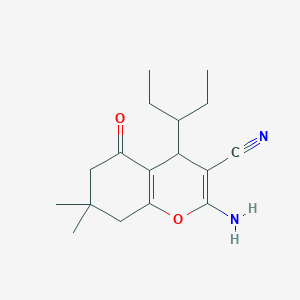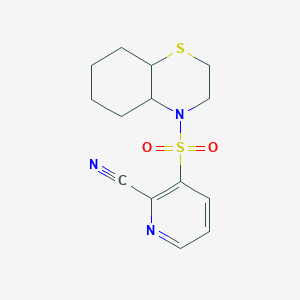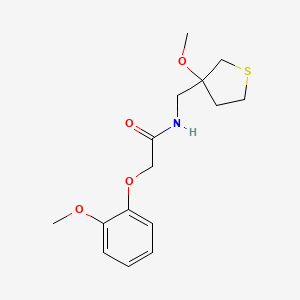![molecular formula C21H19N3O6S B2964943 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941947-53-1](/img/structure/B2964943.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains several functional groups including a benzodioxole, a thiazole, and an amide group . Compounds with similar structures have been studied for their potential anti-cancer and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods, including coupling reactions and modifications of existing scaffolds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings, in particular, could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been shown to interact with DNA and inhibit certain enzymes .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives, including compounds with structures similar to the queried compound, have been studied for their effectiveness as corrosion inhibitors. A study conducted by Hu et al. (2016) examined two benzothiazole derivatives and found that they exhibited significant corrosion inhibition efficiency against steel in an HCl solution. These inhibitors provided extra stability and higher inhibition efficiencies compared to previously reported benzothiazole family inhibitors, suggesting their potential application in corrosion protection for metals (Hu et al., 2016).
Anticonvulsant Activity
The anticonvulsant properties of 4-thiazolidinone derivatives, including those with benzothiazole moieties, were investigated by Faizi et al. (2017). These compounds were synthesized and evaluated for their ability to act as anticonvulsant agents through their interaction with benzodiazepine receptors. Some synthesized compounds showed considerable anticonvulsant activity, highlighting the potential of benzothiazole derivatives in developing new anticonvulsant drugs (Faizi et al., 2017).
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-ones substituted with 2-amino benzothiazole, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of benzothiazole derivatives in combating bacterial infections (Palkar et al., 2017).
Anticancer Activity
The anticancer activity of 4-thiazolidinones containing the benzothiazole moiety was explored by Havrylyuk et al. (2010). The study involved the synthesis of several 4-thiazolidinones with benzothiazole moieties and their subsequent screening for antitumor activity. Two compounds in this series showed anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, underscoring the potential of benzothiazole derivatives in cancer therapy (Havrylyuk et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds bearing benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The compound may affect multiple biochemical pathways. For instance, similar compounds have shown to inhibit VEGFR1 and VEGFR2, which are key players in angiogenesis . Inhibition of these receptors can prevent the formation of new blood vessels, thereby limiting the growth of tumors .
Pharmacokinetics
It’s worth noting that similar compounds have shown inhibition of p-glycoprotein efflux pumps (mdr1, abcb1) with ec50 values in the range of 35–74 μm . This suggests that these compounds may have the potential to overcome drug resistance in cancer cells.
Result of Action
The compound’s action results in significant biological effects. Similar compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various cancer cell lines . Furthermore, they have shown to cause both S-phase and G2/M-phase arrests in cancer cells, leading to apoptosis .
Propiedades
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-15-5-12(6-16(9-15)28-2)20(26)24-21-23-14(10-31-21)8-19(25)22-13-3-4-17-18(7-13)30-11-29-17/h3-7,9-10H,8,11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTIQYSRSVQMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)


![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)
![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)



